Superior CXCR4 Receptor Binding Affinity Versus Initial Lead and Alternative Antagonist
CXCR4 antagonist 5 demonstrates a significantly higher binding affinity for the CXCR4 receptor compared to the initial aminopyrimidine lead compound 3 and the alternative antagonist CXCR4 antagonist 6. In a competitive binding assay using APC-conjugated 12G5 antibody, CXCR4 antagonist 5 exhibited an IC50 of 8.8 nM [1]. This represents a 6.1-fold improvement over compound 3 (IC50 = 54 nM) [2] and an 8.9-fold improvement over CXCR4 antagonist 6 (IC50 = 79 nM) .
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | Compound 3: 54 nM; CXCR4 antagonist 6: 79 nM |
| Quantified Difference | 6.1-fold improvement over Compound 3; 8.9-fold improvement over CXCR4 antagonist 6 |
| Conditions | Cell-based assay using APC-conjugated 12G5 antibody to assess CXCR4 binding |
Why This Matters
Higher binding affinity ensures robust target engagement at lower concentrations, reducing the risk of off-target effects and enabling more reliable and reproducible biological assays.
- [1] Zhu F, Wang Y, Du Q, Ge W, Li Z, Wang X, Fu C, Luo L, Tian S, Ma H, Zheng J, Zhang Y, Sun X, He S, Zhang X. Structural optimization of aminopyrimidine-based CXCR4 antagonists. Eur J Med Chem. 2020 Feb 1;187:111914. View Source
- [2] Li Z, Wang Y, Fu C, Wang X, Wang JJ, Zhang Y, Zhou D, Zhao Y, Luo L, Ma H, Lu W, Zheng J, Zhang X. Design, synthesis, and structure-activity-relationship of a novel series of CXCR4 antagonists. Eur J Med Chem. 2018 Apr 10;149:30-44. View Source
